molecular formula C11H12BrFOZn B14891986 3-Cyclopentyloxy-4-fluorophenylZinc bromide

3-Cyclopentyloxy-4-fluorophenylZinc bromide

Cat. No.: B14891986
M. Wt: 324.5 g/mol
InChI Key: VVJNBYGBUYWYJQ-UHFFFAOYSA-M
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Description

3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF) at a concentration of 0.50 M. It is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The preparation of 3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclopentyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general synthetic route can be summarized as follows:

    Synthesis of 3-cyclopentyloxy-4-fluorophenyl bromide: This intermediate is prepared by bromination of 3-cyclopentyloxy-4-fluorobenzene.

    Formation of the organozinc reagent: The 3-cyclopentyloxy-4-fluorophenyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.

Industrial production methods may involve scaling up these reactions with appropriate safety and efficiency measures to ensure consistent quality and yield.

Chemical Reactions Analysis

3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

    Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form biaryl compounds.

    Addition reactions: It can add to carbonyl compounds to form alcohols.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents. The major products formed from these reactions depend on the specific electrophiles or carbonyl compounds used.

Scientific Research Applications

3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:

    Organic synthesis: It is used to construct complex organic molecules through various coupling and addition reactions.

    Medicinal chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism by which 3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc species that can participate in nucleophilic substitution and addition reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE can be compared with other organozinc reagents such as:

    4-Fluorophenylzinc bromide: Similar in structure but lacks the cyclopentyloxy group, leading to different reactivity and applications.

    3,4,5-Trifluorophenylzinc bromide: Contains additional fluorine atoms, which can influence its reactivity and selectivity in reactions.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis.

This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12BrFOZn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-cyclopentyloxy-2-fluorobenzene-5-ide

InChI

InChI=1S/C11H12FO.BrH.Zn/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;;/h3,7-9H,1-2,5-6H2;1H;/q-1;;+2/p-1

InChI Key

VVJNBYGBUYWYJQ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)OC2=C(C=C[C-]=C2)F.[Zn+]Br

Origin of Product

United States

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